![molecular formula C16H16FNO2 B4512519 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4512519.png)

2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide

Overview

Description

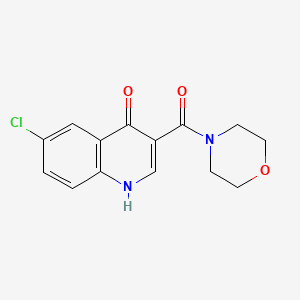

Benzamides are a class of compounds that contain a benzoyl group, C6H5C(=O)-, attached to an amide group, -NH2. In the case of 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide, it has a fluorine atom attached to the second carbon of the benzene ring and a [1-(2-methoxyphenyl)ethyl] group attached to the nitrogen of the amide group .

Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines . The reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involving benzamides can be complex and depend on the specific substituents present on the benzene ring and the amide group . The presence of a fluorine atom and a [1-(2-methoxyphenyl)ethyl] group in 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide would likely influence its reactivity.Scientific Research Applications

Radiosynthesis in Neuroimaging

2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide: is utilized in the radiosynthesis of PET (Positron Emission Tomography) tracers, particularly for the serotonin receptor 5-HT1A . This application is crucial for neuroimaging in psychiatric and neurological disorders, where the visualization of serotonin receptors can help in the diagnosis and treatment monitoring of conditions such as depression, anxiety, and Parkinson’s disease.

Analytical Chemistry

In analytical chemistry, this compound is involved in the development of radioanalytical methods, including radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) . These methods are essential for assessing the purity and yield of radiolabeled products, which are pivotal in various fields of chemical and pharmaceutical research.

Industrial Applications

The benzamide moiety, to which 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide belongs, finds industrial applications in the synthesis of materials used in paper, plastic, and rubber manufacturing . Additionally, it serves as an intermediate in the production of therapeutic agents and shows potential in antiplatelet activity, which is significant for cardiovascular health.

Environmental Science

While specific environmental applications of this compound are not directly reported, related benzamide derivatives are used in environmental science for their potential as intermediates in the synthesis of more complex molecules that could have environmental relevance .

Biochemistry Research

In biochemistry research, 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide is part of studies focusing on the synthesis of new compounds with potential biological activity . These studies are fundamental for discovering new drugs and understanding biological mechanisms at the molecular level.

Diagnostic Applications

This compound is also significant in the field of diagnostics, particularly in the development of new diagnostic agents . Its role in the synthesis of PET tracers, for example, is not only relevant for research but also for clinical diagnostics, aiding in the early detection of diseases.

Mechanism of Action

Target of Action

A structurally related compound, 4-[18f]fluoro-n-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-n-2-pyridinyl-benzamide (p-[18f]mppf), is known to target the serotonin receptor 5-ht1a .

Mode of Action

It’s likely that it interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a group in another molecule. This can result in changes to the target molecule’s structure and function .

Biochemical Pathways

The related compound p-[18f]mppf, which targets the 5-ht1a receptor, would be involved in serotonin signaling pathways . Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions.

Pharmacokinetics

The synthesis of the related compound p-[18f]mppf involves a fluorination reaction , which could potentially influence the compound’s bioavailability and distribution.

Action Environment

The environment can influence the action, efficacy, and stability of 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

properties

IUPAC Name |

2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-11(12-7-4-6-10-15(12)20-2)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLKECRVXKFXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4512447.png)

![1-[(5-phenyl-3-isoxazolyl)carbonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4512478.png)

![N-(3-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4512485.png)

![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4512502.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4512506.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4512517.png)

![6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4512534.png)

![4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4512542.png)

![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B4512554.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512562.png)